Cas no 4730-22-7 (6-Methyl-2-heptanol)

6-メチル-2-ヘプタノールは、分子式C8H18Oで表される不斉アルコールの一種です。この化合物は、2位にヒドロキシル基、6位にメチル基を有する分岐鎖構造が特徴で、中程度の極性と揮発性を示します。有機合成において有用な中間体として機能し、香料や溶媒の原料としての応用が可能です。特に光学活性体を有するため、不斉合成におけるキラルビルディングブロックとしての利用価値が高いです。高い純度で合成可能な点が工業的利点であり、安定性に優れるため取り扱いが比較的容易です。

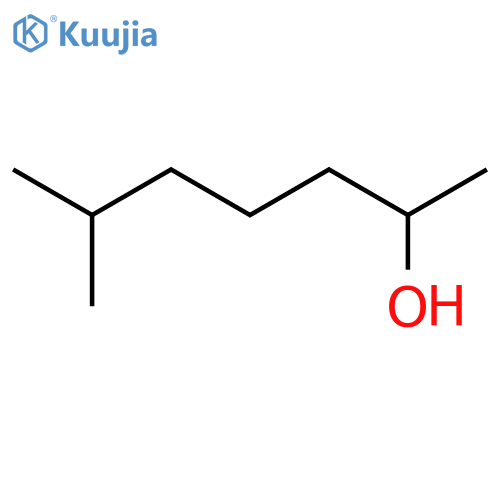

6-Methyl-2-heptanol structure

商品名:6-Methyl-2-heptanol

6-Methyl-2-heptanol 化学的及び物理的性質

名前と識別子

-

- 2-Heptanol, 6-methyl-

- 2-METHYL-6-HEPTANOL

- 6-Methyl-2-heptanol

- 6-methylheptan-2-ol

- ISO-HEXYL METHYL CARBINOL

- SB45973

- SCHEMBL196610

- SB84226

- NSC-75858

- NSC75858

- EINECS 225-232-1

- AI3-25069

- 4730-22-7

- DTXSID60871096

- M0791

- AKOS009159280

- FT-0627420

- MFCD00004562

- 6-methyl-heptan-2-ol

- FCOUHTHQYOMLJT-UHFFFAOYSA-

- 6-Methyl-2-heptanol, 99%

- NSC 75858

- EN300-1858214

- D91384

- 2-Methylheptan-6-ol

- InChI=1/C8H18O/c1-7(2)5-4-6-8(3)9/h7-9H,4-6H2,1-3H3

- NS00045570

- (+/-)-6-Methyl-2-heptanol; 1,5-Dimethyl-1-hexanol; 2-Hydroxy-6-methylheptane; 2-Methylheptan-6-ol; NSC 75858

- DB-242814

-

- MDL: MFCD00004562

- インチ: InChI=1S/C8H18O/c1-7(2)5-4-6-8(3)9/h7-9H,4-6H2,1-3H3

- InChIKey: FCOUHTHQYOMLJT-UHFFFAOYSA-N

- ほほえんだ: CC(C)CCCC(C)O

計算された属性

- せいみつぶんしりょう: 130.13600

- どういたいしつりょう: 130.135765

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 59.6

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 何もない

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 20.2

じっけんとくせい

- 色と性状: 自信がない

- 密度みつど: 0.803 g/mL at 25 °C(lit.)

- ゆうかいてん: -105°C

- ふってん: 172°C(lit.)

- フラッシュポイント: 華氏温度:152.6°f

摂氏度:67°c - 屈折率: n20/D 1.424(lit.)

- PSA: 20.23000

- LogP: 2.19350

- じょうきあつ: 0.3±0.7 mmHg at 25°C

- ようかいせい: 自信がない

6-Methyl-2-heptanol セキュリティ情報

- ヒント:に警告

- シグナルワード:warning

- 危害声明: H227

- 警告文: P210-P280-P370+P378-P403+P235-P501

- WGKドイツ:3

- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

6-Methyl-2-heptanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-233618-5 g |

6-Methyl-2-heptanol, |

4730-22-7 | 5g |

¥835.00 | 2023-07-11 | ||

| TRC | M311845-5g |

6-Methyl-2-heptanol |

4730-22-7 | 5g |

$ 126.00 | 2023-09-07 | ||

| Enamine | EN300-1858214-0.25g |

6-methylheptan-2-ol |

4730-22-7 | 0.25g |

$513.0 | 2023-09-18 | ||

| Enamine | EN300-1858214-0.5g |

6-methylheptan-2-ol |

4730-22-7 | 0.5g |

$535.0 | 2023-09-18 | ||

| Enamine | EN300-1858214-0.05g |

6-methylheptan-2-ol |

4730-22-7 | 0.05g |

$468.0 | 2023-09-18 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M157902-1ml |

6-Methyl-2-heptanol |

4730-22-7 | >97.0%(GC) | 1ml |

¥129.00 | 2021-05-28 | |

| abcr | AB138685-50g |

6-Methyl-2-heptanol, 97%; . |

4730-22-7 | 97% | 50g |

€479.20 | 2025-02-17 | |

| Enamine | EN300-1858214-10g |

6-methylheptan-2-ol |

4730-22-7 | 10g |

$2393.0 | 2023-09-18 | ||

| A2B Chem LLC | AB69943-50g |

6-Methyl-2-heptanol |

4730-22-7 | 97 | 50g |

$334.00 | 2024-04-20 | |

| 1PlusChem | 1P003NQV-10g |

6-Methylheptan-2-ol |

4730-22-7 | 10g |

$127.00 | 2024-05-01 |

6-Methyl-2-heptanol 関連文献

-

Norazah Basar,Sam Donnelly,Hasnah M. Sirat,Eric J. Thomas Org. Biomol. Chem. 2013 11 8476

-

Shigekazu Yamazaki Org. Biomol. Chem. 2010 8 2377

-

3. Monitoring hazardous waste sites: characterization and remediation considerationsHanadi S. Rifai,Philip B. Bedient,Gretchen L. Shorr J. Environ. Monit. 2000 2 199

-

4. Asymmetric reduction of ketones by Geotrichum candidum in the presence of AmberliteTM XAD, a solid organic solventKaoru Nakamura,Mikio Fujii,Yoshiteru Ida J. Chem. Soc. Perkin Trans. 1 2000 3205

-

5. Regioselective oxidation of adsorbed alkyl hydrogen succinates by ozone in Freon 11Athelstan L. J. Beckwith,Thach Duong J. Chem. Soc. Chem. Commun. 1979 690

4730-22-7 (6-Methyl-2-heptanol) 関連製品

- 4534-74-1(trans-4-Ethylcyclohexanol)

- 589-91-3(4-methylcyclohexan-1-ol)

- 108-82-7(2,\u200b6-\u200bDimethyl-\u200b4-\u200bheptanol(Diisobutylcarbinol))

- 13254-34-7(2,\u200b6-\u200bDimethyl-2-\u200bheptanol)

- 78-69-3(3,7-dimethyloctan-3-ol)

- 20601-38-1(4,4'-Bicyclohexanol)

- 123-17-1(2,6,8-Trimethyl-4-nonanol)

- 110-03-2(2,5-Dimethyl-2,5-hexanediol)

- 52204-65-6(4-Propylcyclohexanol)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:4730-22-7)6-Methyl-2-heptanol

清らかである:99%

はかる:50g

価格 ($):284.0